(2-Bromophenyl)(p-tolyl)sulfane
Description
Significance of Aryl Sulfanes in Contemporary Organic Synthesis
The importance of aryl sulfanes in modern organic synthesis is multifaceted. They are recognized as crucial intermediates in the creation of various biologically active molecules and functional materials. acs.orgorganic-chemistry.org The development of efficient methods for the formation of the carbon-sulfur (C-S) bond is a testament to their value in synthetic and medicinal chemistry. researchgate.net
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig researchgate.netwikipedia.orgorganic-chemistry.org and Ullmann-type reactions, nih.govwikipedia.org are prominent strategies for the synthesis of diaryl sulfides. These methods offer pathways to a wide array of substituted aryl sulfanes with good functional group tolerance. organic-chemistry.org The resulting diaryl sulfide (B99878) scaffold is a common feature in numerous drug candidates and approved pharmaceuticals, highlighting the privileged role of sulfur in medicinal chemistry.
Overview of (2-Bromophenyl)(p-tolyl)sulfane and Related Structural Motifs in Academic Research
This compound, with the CAS number 15861-49-1, is a specific example of an unsymmetrical diaryl sulfide. chemicalbook.com Its structure features a bromine atom on one of the phenyl rings and a methyl group on the other. This particular arrangement of substituents makes it a valuable intermediate for further chemical transformations.
The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of new functional groups. The tolyl group, on the other hand, can influence the electronic properties and steric environment of the molecule.
While specific research exclusively focused on this compound is limited, its structural motif is of significant interest. Notably, it has been identified as a potential impurity in the synthesis of Selexipag, a medication used for the treatment of pulmonary arterial hypertension. chemicalbook.comsynzeal.comsynzeal.com The study of such impurities is crucial for ensuring the purity and safety of active pharmaceutical ingredients.
The broader class of diaryl sulfides with halogen and alkyl substituents is extensively studied for their potential applications in various fields, including as precursors to sulfoxides and sulfones, which also have important biological activities.
Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | chemicalbook.com |
| CAS Number | 15861-49-1 | chemicalbook.com |
| Molecular Formula | C₁₃H₁₁BrS | chemicalbook.com |
| Molecular Weight | 279.2 g/mol | chemicalbook.com |
| Synonyms | 1-Bromo-2-[(4-methylphenyl)thio]benzene, Selexipag Impurity 51 | chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrS |
|---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-bromo-2-(4-methylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,1H3 |
InChI Key |
CYUPFFKTTJMWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromophenyl P Tolyl Sulfane and Analogues
Direct Carbon-Sulfur Bond Formation Strategies
The direct formation of a carbon-sulfur bond between two aryl moieties is the most common and effective strategy for synthesizing diaryl sulfides like (2-Bromophenyl)(p-tolyl)sulfane. This typically involves the reaction of an aryl halide with an aryl thiol or a derivative thereof. The success of these reactions often hinges on the use of a transition metal catalyst to facilitate the coupling process.
Cross-Coupling Reactions for Aryl Sulfane Synthesis
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in C-S bond formation is well-established. organic-chemistry.org These reactions generally involve the coupling of aryl halides or triflates with thiols. organic-chemistry.org The catalytic cycle typically proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with a metal thiolate, and concluding with reductive elimination to yield the diaryl sulfide (B99878) and regenerate the active catalyst.
A notable development is the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides, which provides an alternative route to diaryl sulfides. acs.orgnih.gov This method utilizes a single palladium catalyst system, such as Pd(dba)₂/NiXantPhos, which promotes a tricatalytic cycle involving α-arylation of the sulfide, C-S bond cleavage, and the final C-S bond formation. acs.orgnih.gov Another innovative approach involves the direct arylthiolation of electron-rich arenes using arylsulfonyl cyanides as the sulfur source in the presence of a palladium catalyst. rsc.org
| Catalyst System | Reactants | Conditions | Yield | Ref |
| Pd(dba)₂ / NiXantPhos | Aryl Benzyl Sulfides + Aryl Bromides | Base, Toluene (B28343), 110°C | Good to Excellent | acs.orgnih.gov |
| Pd(OAc)₂ | Arenes + Arylsulfonyl Cyanides | Dioxane, rt | Moderate to Excellent | rsc.org |
| Pd(IPr*OMe)(cin)(Cl) | Aryl Halides + Thiols | Base, Solvent | High | organic-chemistry.org |
| Pd@COF-TB / DIPEA | Aryl Iodides + Na₂S₂O₃ | DMF, 120°C | Moderate to Excellent | nih.gov |
Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, represents one of the earliest methods for diaryl sulfide synthesis. researchgate.net While traditional Ullmann conditions often require harsh conditions like high temperatures, significant progress has been made in developing milder, ligand-assisted copper-catalyzed systems. nih.govsemanticscholar.org These modern protocols have expanded the substrate scope and improved functional group tolerance. nih.gov
Recent research has demonstrated efficient copper-promoted S-arylation reactions using triarylbismuths as arylating agents under mild conditions. nih.govsemanticscholar.org This method shows remarkable chemoselectivity and functional group compatibility. nih.gov Another approach involves the use of copper nanopowder to catalyze the cross-coupling of diaryl disulfides with aryl iodides. acs.org Ligand-free Cu(I)-mediated electrophilic thiolation of organostannanes with sulfur electrophiles also provides a unified method to access diaryl thioethers. nsf.gov
| Catalyst/Promoter | Reactants | Conditions | Yield | Ref |
| Cu(I) salt | Organostannanes + Sulfur Electrophiles | Ligand-free, rt, 12h | Good | nsf.gov |
| CuI / 1,10-phenanthroline | 2-Nitrobenzoic acid + Aryl thiols | K₂CO₃, O₂, 140°C | Good | mdpi.com |
| CuPT / Pyridine | Thiol + Triarylbismuth | DMF, 50°C, 12h | 96% | semanticscholar.org |
| CuFe₂O₄ Nanoparticles | Aryl Halides + S₈ | Na₂CO₃, PEG, 40°C | Good | nanomaterchem.com |
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing C-S cross-coupling reactions. researchgate.net Nickel catalysts can effectively couple aryl and alkenyl triflates with alkyl thiols under mild conditions and with short reaction times using air-stable precatalysts. organic-chemistry.org These methods are valued for their broad substrate scope, which includes pharmaceutically relevant compounds. organic-chemistry.org
One strategy involves the reductive cross-coupling of alkyl halides with arylthiosilanes, which displays excellent chemoselectivity and is suitable for late-stage functionalization of complex molecules. organic-chemistry.org Nickel catalysis has also been successfully applied in the solid-phase synthesis of substituted phenols through the cross-coupling of polymer-bound bromophenols with Grignard reagents. nih.gov Furthermore, nickel catalysts have been utilized for the vicinal thiosulfonylation of alkynyl bromides with thiosulfonates to generate functionalized vinyl sulfides. thieme-connect.com
| Catalyst System | Reactants | Conditions | Yield | Ref |
| NiCl₂·6H₂O | Alkynyl Bromides + Thiosulfonates | Cs₂CO₃, 3h | Good to High | thieme-connect.com |
| Ni(0) | Polymer-bound Bromophenols + Grignard Reagents | Solid Phase | Moderate to High | nih.gov |
| Ni Catalyst | Aryl/Alkenyl Triflates + Alkyl Thiols | Mild Conditions | Good | organic-chemistry.org |
| NiFe₂O₄ Nanoparticles | Phenolic Esters + Aryl Boronic Acids + S₈ | PEG-2000, 90°C | Good to Excellent | mdpi.com |
Homogeneous gold catalysis has become a powerful tool for various organic transformations, including the formation of C-S bonds. acs.orgresearchgate.net Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity compared to other transition metals. researchgate.net A significant advancement is the development of ligand-enabled Au(I)/Au(III) redox catalysis, which facilitates the cross-coupling of aryl or vinyl iodides with disulfides. acs.org This method avoids the need for external oxidants and demonstrates remarkable functional group tolerance. acs.org
The proposed mechanism for this transformation involves the oxidative addition of the organoiodide to a cationic Au(I) complex, followed by reaction with the disulfide to form a Au(III)-S intermediate. acs.org Reductive elimination then yields the sulfide product and regenerates the active Au(I) catalyst. acs.org This approach provides a versatile route to a wide range of aryl and vinyl sulfides. acs.orgbit.edu.cn
| Catalyst System | Reactants | Conditions | Yield | Ref |
| P,N-ligand-Au(I) / AgSbF₆ | Aryl/Vinyl Iodides + Disulfides | Mild Conditions | Good to Excellent | acs.orgbit.edu.cn |
| PPh₃AuCl / AgOTf | ortho-Alkynylbenzoic Acid Alkyl Esters + Thiols | 1,2-dichloroethane, 80°C | Good to Excellent | researchgate.net |
Reactions Involving Disulfides and Halides
An alternative strategy for the synthesis of diaryl sulfides that circumvents the use of often malodorous and easily oxidized thiols involves the reaction of diaryl disulfides with aryl halides. organic-chemistry.orgnanomaterchem.com This approach relies on the cleavage of the sulfur-sulfur bond of the disulfide and subsequent coupling with the halide.
These reactions can be promoted by various means. For instance, a visible light-mediated coupling of arenediazonium tetrafluoroborates and carbon disulfide has been developed for the chemoselective synthesis of diaryl disulfides, which can then potentially be used as precursors. beilstein-journals.org Another method involves the thermolysis of a diphenyl disulfide in the presence of an iodoarene. researchgate.net A particularly mild protocol describes a one-pot procedure where a thiol is first converted to a sulfenyl chloride and then reacted with an arylzinc reagent, tolerating a wide array of functional groups. escholarship.orgacs.org
| Reactants | Conditions/Catalyst | Product | Yield | Ref |
| Diaryl Disulfides + Aryl Iodides | Cu Nanopowder, PEG-400 | Diaryl Sulfides | Good | acs.org |
| Arenediazonium Tetrafluoroborates + CS₂ | Visible Light | Diaryl Disulfides | Good to Excellent | beilstein-journals.org |
| Thiols + N-Chlorosuccinimide, then Arylzinc Bromide | One-pot, 0°C to rt | Diaryl Sulfides | Good to Excellent | escholarship.orgacs.org |
| Diphenyl Disulfide + Iodoarenes | Thermolysis | Unsymmetric Diaryl Sulfides | --- | researchgate.net |
Thiolation of Alcohols and Propargylic Systems
The direct coupling of alcohols with thiols to form diaryl sulfides represents a significant synthetic strategy, offering an alternative to traditional cross-coupling reactions that typically employ aryl halides. Research has demonstrated that under specific catalytic conditions, C-H bonds in electron-rich systems like phenols and naphthols can be directly thiolated.
One notable protocol employs cobalt(II) phthalocyanine-tetrasodium sulfonate as a catalyst in water, using oxygen from the atmosphere as the oxidant. mdpi.com This method allows for the smooth coupling of naphthol with various aryl thiols, furnishing the corresponding diaryl sulfides in good to excellent yields. mdpi.com A range of functional groups, including methoxy, amine, and halogen functionalities, are well-tolerated within this reaction system, indicating its potential applicability for the synthesis of complex molecules like this compound. mdpi.com Although this specific transformation has been demonstrated effectively with naphthols, the underlying principle of C-H functionalization opens a pathway for similar reactions with other activated phenolic substrates. mdpi.com
The reaction of propargylic alcohols with thiols also provides a route to sulfur-containing compounds, although these reactions often lead to vinyl sulfides or other rearranged products rather than direct diaryl sulfide formation. The reactivity of the propargylic system is distinct from that of simple alcohols and is highly dependent on the catalytic system employed.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome | Yield |
| Naphthol | Aryl thiol | Cobalt(II) phthalocyanine-tetrasodium sulfonate | Water | Diaryl sulfide | Good to Excellent |
| Indole | Aryl thiol | Cobalt(II) phthalocyanine-tetrasodium sulfonate | Water | Thiolated indole | Good |
| 2-Phenylimidazo[1,2-a]pyridine | Aryl thiol | Cobalt(II) phthalocyanine-tetrasodium sulfonate | Water | Thiolated heterocycle | Good |
Functional Group Interconversions Leading to this compound Derivatives
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of a molecular framework to install desired functionality. ub.edu In the context of this compound, FGI can be used to introduce the key bromine atom onto a pre-formed diaryl sulfide core or to construct the sulfide from an alkynyl-functionalized precursor.
Introduction of Halogen Functionality
The introduction of a halogen atom onto a diaryl sulfide scaffold can be achieved through C-H activation and halogenation, a process that avoids the need to start from a pre-halogenated precursor. Palladium-catalyzed reactions have been developed for the selective ortho-C–H halogenation of aryl sulfides. acs.org
A significant advantage of this approach is the ability to perform the reaction on unprotected sulfides without causing oxidation at the sulfur atom, a common side reaction under oxidative conditions. acs.org By using a directing group, such as a pyridinyl moiety attached to the sulfur atom, high selectivity for the ortho position can be achieved. The reactions typically employ simple halosuccinimide reagents (NCS, NBS, NIS) as the halogen source. acs.org This methodology allows for the efficient synthesis of ortho-halogenated diaryl sulfides, including brominated derivatives, in good to excellent yields and with short reaction times. acs.org
The resulting halogenated sulfides are valuable intermediates that can undergo further transformations, such as Suzuki-Miyaura cross-coupling reactions, to build more complex polyaromatic systems. acs.org
| Sulfide Substrate | Halogenating Agent | Catalyst | Isolated Yield |
| Pyridyl aryl sulfide | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | 56-81% |
| Pyridyl aryl sulfide | N-Bromosuccinimide (NBS) | Pd(OAc)₂ | 63-89% |
| Pyridyl aryl sulfide | N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | 45-79% |
Modification of Alkynyl Precursors
Alkynes serve as versatile precursors for the synthesis of various sulfur-containing compounds. The modification of alkynyl precursors can lead to the formation of diaryl sulfides through several distinct pathways, often involving the initial formation of an alkynyl sulfide intermediate.
One powerful method involves the nickel-catalyzed difunctionalization of alkynyl bromides with thiosulfonates. thieme-connect.com This reaction allows for the stereoselective synthesis of (E)-vinyl sulfides bearing both a sulfonyl and a thioether group. For instance, reacting 1-(bromoethynyl)-4-methylbenzene with S-phenyl benzenesulfonothioate in the presence of a nickel catalyst yields (E)-Phenyl[2-(phenylsulfonyl)-2-(p-tolyl)vinyl]sulfane with high stereoselectivity and good yield. thieme-connect.com These vinyl sulfide products are highly functionalized and can serve as building blocks for further synthetic elaborations.
Another innovative, transition-metal-free approach utilizes 1,2,3-thiadiazoles as surrogates for alkynyl thiolate anions. rsc.orgresearchgate.net In this reaction, the thiadiazole reacts with a diaryliodonium salt, which acts as an arylating agent, to form alkynyl aryl sulfides through the formation of a C(sp²)-S bond. rsc.org This method circumvents the need for transition metals and provides a novel route to these valuable compounds.
Furthermore, the direct Csp-S cross-coupling of bromoalkynes with thiols, catalyzed by copper, offers a mild and rapid synthesis of a wide array of alkynyl sulfides. organic-chemistry.org These alkynyl sulfides are stable and practical electrophiles that can participate in subsequent reactions to build the final diaryl sulfide structure. researchgate.net
| Alkynyl Precursor | Thiol Source/Reagent | Catalyst/Conditions | Product Type | Yield |
| (Bromoethynyl)benzene | S-p-tolyl 4-methylbenzenesulfonothioate | NiCl₂·6H₂O, Cs₂CO₃ | (E)-(2-Phenyl-2-tosylvinyl)(p-tolyl)sulfane | 64% |
| 1-(Bromoethynyl)-4-methylbenzene | S-phenyl benzenesulfonothioate | NiCl₂·6H₂O, Cs₂CO₃ | (E)-Phenyl[2-(phenylsulfonyl)-2-(p-tolyl)vinyl]sulfane | 71% |
| 4-Aryl-1,2,3-thiadiazole | Diaryliodonium salt | Transition-metal-free | Alkynyl aryl sulfide | N/A |
| Bromoalkyne | Thiol | Copper catalyst | Alkynyl sulfide | Good |
Mechanistic Investigations of Reactions Involving 2 Bromophenyl P Tolyl Sulfane and Analogues
Elucidation of Carbon-Sulfur Bond Formation Mechanisms
The formation of the C-S bond in diaryl sulfides like (2-Bromophenyl)(p-tolyl)sulfane is often achieved through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method, traditionally involves the copper-promoted reaction of an aryl halide with a thiol. wikipedia.org Modern variations of this reaction often utilize palladium or nickel catalysts, which can operate under milder conditions. lscollege.ac.in
The mechanism of these coupling reactions is a subject of extensive research. For palladium-catalyzed reactions, a general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium thiol complex. nih.gov Subsequent reductive elimination yields the diaryl sulfide (B99878) and regenerates the Pd(0) catalyst. nih.gov The use of specific ligands, such as bidentate phosphines, can significantly influence the efficiency and scope of these reactions. nih.gov
In copper-catalyzed systems, the active species is believed to be a copper(I) compound, which can be generated in situ. organic-chemistry.org The reaction is thought to proceed through the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Several mechanistic pathways have been proposed for this step, including oxidative addition-reductive elimination, sigma bond metathesis, and single-electron transfer (SET) mechanisms. researchgate.net Density Functional Theory (DFT) calculations have been employed to support the plausibility of these pathways, with the activation of the aryl halide often being the rate-determining step. rsc.org
Mechanistic Pathways of Sulfane Oxidation
The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a key reaction in organic synthesis. The oxidation of sulfides can proceed through different pathways depending on the oxidant and reaction conditions.
The thermodynamics of sulfide oxidation reveal that the initial one-electron transfer from the sulfide to an oxidant like oxygen can be thermodynamically unfavorable due to the formation of unstable radical ions. frontiersin.orgharvard.edu However, a two-electron transfer process, leading to more stable products, is generally favorable but may face kinetic barriers. frontiersin.orgharvard.edu The presence of metal catalysts can significantly lower these barriers. youtube.comnih.gov
In a laboratory setting, various reagents can be employed for the controlled oxidation of diaryl sulfides. For instance, the use of specific oxidizing agents allows for the selective formation of either the sulfoxide or the sulfone. youtube.com Computational studies have been used to investigate the energetics of these reactions, providing insights into the reaction mechanisms at a molecular level. whiterose.ac.uk
Studies on Sulfonium (B1226848) and Sulfinate Intermediate Formation and Reactivity
Sulfonium salts and sulfinate derivatives are important intermediates in organic synthesis and can be formed from diaryl sulfides. Sulfonium salts, which feature a positively charged sulfur atom, can act as electrophilic partners in various coupling reactions. nih.gov The formation of sulfonium salts can occur through the reaction of the sulfide with a suitable electrophile. These intermediates are known to participate in palladium- and nickel-catalyzed cross-coupling reactions. nih.gov The reactivity of sulfonium salts is often characterized by the facile cleavage of a carbon-sulfur bond. researchgate.net
Sulfinates, which are salts of sulfinic acids, are versatile building blocks in organic chemistry. researchgate.net They can be prepared through various methods and can participate in coupling reactions to form C-S bonds, leading to the synthesis of sulfones. researchgate.net The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom, and its reactivity can be controlled to achieve divergent reaction pathways. rsc.org For example, the reaction of sulfinates with pyridinium (B92312) salts can lead to either sulfonylation or sulfonative pyridylation depending on whether the reaction proceeds through a one- or two-electron pathway. rsc.org
Kinetic and Thermodynamic Analyses of Reaction Processes
Kinetic and thermodynamic studies are essential for a comprehensive understanding of the mechanisms of reactions involving this compound. These analyses provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.
For C-S bond formation reactions, kinetic studies have helped to identify the rate-determining step in the catalytic cycle. nih.gov For example, in some palladium-catalyzed systems, the reductive elimination step has been found to be the slow step of the process. nih.gov Thermodynamic calculations have been used to assess the favorability of different reaction pathways. frontiersin.org
Similarly, the kinetics and thermodynamics of sulfide oxidation have been investigated to understand the factors controlling the reaction rate and product distribution. frontiersin.orgharvard.eduresearchgate.net These studies have highlighted the kinetic constraints associated with the direct reaction of sulfides with oxygen and the role of catalysts in overcoming these barriers. frontiersin.orgharvard.edunih.gov
Table 1: Kinetic Data for Selected C-S Coupling Reactions
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Pd(dba)₂/NiXantPhos | Aryl Bromide | Aryl Benzyl (B1604629) Sulfide | - | - | - | - | Good to Excellent | organic-chemistry.org |
| Pd@COF-TB/DIPEA | Aryl Iodide | Na₂S₂O₃ | DIPEA | DMF | 120 | - | Moderate to Excellent | nih.gov |
| CoI₂(dppe)/Zn | Aryl Halide | Thiophenol | - | - | - | - | Excellent | acs.org |
Table 2: Thermodynamic Data for Sulfide Oxidation
| Reaction | ΔG° (kJ/mol) | Comment | Reference |
|---|---|---|---|
| HS⁻ + O₂ → HS• + O₂⁻ | > 0 | Thermodynamically unfavorable | frontiersin.org |
| H₂S + O₂ → S(0) + H₂O₂ | < 0 | Thermodynamically favorable | harvard.edu |
Investigation of Catalytic Cycles in Transition-Metal Mediated Transformations
The efficiency of transition-metal-catalyzed reactions hinges on the smooth operation of the catalytic cycle. Detailed investigations into these cycles provide crucial information for catalyst design and optimization.
In palladium-catalyzed C-S bond formation, the catalytic cycle generally consists of three main steps: oxidative addition, transmetalation (or reaction with the thiol), and reductive elimination. nih.gov The nature of the ligand on the palladium center plays a critical role in facilitating each of these steps. organic-chemistry.org For instance, bulky, electron-rich ligands can promote both oxidative addition and reductive elimination. organic-chemistry.org
For copper-catalyzed C-S coupling reactions, the catalytic cycle is often more complex and less definitively established. researchgate.netnih.gov It is generally accepted that a Cu(I) species is the active catalyst. researchgate.net The cycle may involve the formation of a copper thiolate, followed by its reaction with the aryl halide. wikipedia.org Proposed mechanisms include pathways involving Cu(III) intermediates or radical species. organic-chemistry.orgresearchgate.net The use of ligands such as N-heterocyclic carbenes (NHCs) has been shown to stabilize the copper catalyst and promote the reaction. rsc.org
Table 3: Key Steps in Transition-Metal Catalyzed C-S Coupling
| Metal | Key Steps | Intermediate Species | Reference |
|---|---|---|---|
| Palladium | Oxidative Addition, Reductive Elimination | Pd(II) thiolato aryl complexes | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (2-Bromophenyl)(p-tolyl)sulfane, both ¹H and ¹³C NMR spectroscopy would be employed to assign the positions of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Aromatic Region: The spectrum would show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the p-tolyl ring would be expected to show a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted ring. The protons on the 2-bromophenyl ring would exhibit a more complex splitting pattern due to the lack of symmetry and the influence of the bromine atom and the sulfur linkage.
Methyl Group: A singlet corresponding to the three protons of the methyl group on the p-tolyl ring would be expected in the upfield region of the spectrum (around δ 2.3-2.5 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments.
Aromatic Carbons: A number of signals would be observed in the downfield region (typically δ 120-145 ppm) corresponding to the aromatic carbons of both rings. The carbon atom bonded to the bromine atom would be expected to appear at a characteristic chemical shift.
Methyl Carbon: A single signal in the upfield region (around δ 20-22 ppm) would correspond to the methyl group's carbon atom.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| p-Tolyl H (ortho to S) | Doublet | Aromatic Region |
| p-Tolyl H (meta to S) | Doublet | Aromatic Region |
| 2-Bromophenyl H | Multiplet | Aromatic Region |
| Methyl H | Singlet | ~21 |
| Aromatic C | - | Aromatic Region |
| Methyl C | - | ~21 |
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁BrS), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.
The mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.
Expected Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecular ion. Common fragmentation pathways for diaryl sulfides include the cleavage of the C-S bonds. This would result in fragment ions corresponding to the p-tolyl group, the 2-bromophenyl group, and potentially other rearranged ions.
A summary of expected mass spectrometric data is provided in the table below.
| Analysis Type | Expected Result |
| Molecular Formula | C₁₃H₁₁BrS |
| Exact Mass | Calculated for C₁₃H₁₁⁷⁹BrS and C₁₃H₁₁⁸¹BrS |
| Molecular Ion Peak | [M]⁺ and [M+2]⁺ in ~1:1 ratio |
| Key Fragment Ions | Ions corresponding to the loss of Br, p-tolyl, or 2-bromophenyl moieties |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be characterized by several key absorption bands:
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would indicate the presence of aromatic C-H bonds.
Aliphatic C-H Stretching: Absorptions around 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl group.
C=C Aromatic Stretching: Peaks in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, making it sometimes difficult to assign definitively.
C-Br Stretching: The carbon-bromine stretching absorption is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
The table below summarizes the expected IR absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Br Stretch | 500 - 600 |
Computational and Theoretical Studies of 2 Bromophenyl P Tolyl Sulfane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, from molecular geometries and vibrational frequencies to electronic distributions and reaction energetics.
The electronic structure of a molecule governs its chemical behavior. DFT calculations are instrumental in mapping the electron density distribution and determining the energies and shapes of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally indicates higher reactivity.
Computational studies on substituted diaryl sulfides have shown that the HOMO is typically localized on the sulfur atom and the electron-rich aromatic ring, while the LUMO is often distributed over the electron-deficient aromatic ring. This distribution is key to understanding their role in chemical reactions, where the molecule can act as either a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).
Table 1: Calculated Frontier Orbital Energies for a Representative Diaryl Sulfide (B99878) Derivative
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: The data presented is for a representative diaryl sulfide and serves as an illustrative example. Actual values for (2-Bromophenyl)(p-tolyl)sulfane would require specific calculations.
DFT calculations are invaluable for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state provide crucial information about the feasibility and kinetics of a reaction.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT can be used to model the step-by-step process. For example, in a nucleophilic aromatic substitution reaction, calculations can help determine whether the reaction proceeds through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism where bond formation and bond breaking occur simultaneously. masterorganicchemistry.com Theoretical studies on similar bromoarene systems have shown that the reaction pathway can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst. koreascience.krnih.gov
The characterization of the transition state involves calculating its vibrational frequencies. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy of the reaction.
DFT methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure elucidation and interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be particularly useful.
Calculations of NMR chemical shifts involve determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be compared with experimental data to confirm the molecular structure. DFT has been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. acs.orgyoutube.comnih.govrsc.org Relativistic effects may need to be considered for atoms in the vicinity of a heavy atom like bromine to achieve high accuracy. scm.com
Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Diaryl Sulfide Analogue
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-S (Aryl 1) | 135.2 |
| C-Br (Aryl 1) | 122.8 |
| C-S (Aryl 2) | 138.1 |
| C-CH₃ (Aryl 2) | 137.5 |
| CH₃ | 21.2 |
Note: The data is illustrative for a related substituted diaryl sulfide. Specific predictions for this compound would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.
NBO analysis can quantify the delocalization of electron density from a filled Lewis-type orbital (a donor) to an empty non-Lewis-type orbital (an acceptor). These "donor-acceptor" interactions are key to understanding a wide range of chemical phenomena, including hyperconjugation and resonance. For this compound, NBO analysis could reveal the extent of electron delocalization from the sulfur lone pairs into the antibonding orbitals of the adjacent C-S bonds and the aromatic rings. It can also quantify the electronic effects of the bromo and tolyl substituents.
The stabilization energies associated with these donor-acceptor interactions provide a quantitative measure of their importance. For example, a significant stabilization energy for the interaction between a sulfur lone pair and a π* orbital of an aromatic ring would indicate strong resonance delocalization.
Mechanistic Insights Derived from Computational Data
Computational data can provide profound mechanistic insights that go beyond simple structural and energetic descriptions. Two powerful tools in this regard are Hammett studies and the analysis of kinetic isotope effects.
Kinetic Isotope Effects (KIEs): The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org By measuring the KIE, one can often determine whether a particular bond is broken in the rate-determining step of the reaction. For instance, in a reaction involving the cleavage of a C-H bond, replacing hydrogen with deuterium (B1214612) (a heavier isotope) will typically lead to a slower reaction rate, resulting in a "normal" KIE (kH/kD > 1). Computational modeling can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes. For reactions involving this compound, such as those where a C-H or C-S bond is cleaved, theoretical KIE calculations could provide strong evidence for a proposed mechanism. iitd.ac.inprinceton.edurutgers.edunih.gov
Applications in Organic Synthesis and Materials Science Research
Utility as Precursors for Complex Chemical Structures
Role in the Development of Novel Catalytic Systems
The literature search did not provide any instances of (2-Bromophenyl)(p-tolyl)sulfane being used as a ligand, a catalyst precursor, or a component in the development of new catalytic systems. Organosulfur compounds can sometimes serve as ligands for transition metals, but there is no evidence in the available data to suggest that this compound has been explored for this purpose.
Integration into Advanced Functional Organic Materials
There is no available information on the incorporation of this compound into advanced functional organic materials such as polymers, organic light-emitting diodes (OLEDs), or other organic electronics. Research on materials like high-refractive-index polymers often involves sulfur-containing monomers, but this compound has not been cited as one of these building blocks in the reviewed literature.
Due to the absence of specific research findings for this compound, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested structure and content requirements.
Q & A
Basic Synthesis: What are the key considerations when synthesizing (2-bromophenyl)(p-tolyl)sulfane via transition-metal-free coupling reactions?
Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling between 2-bromothiophenol derivatives and p-tolyl halides. Key considerations include:
- Base selection : Potassium tert-butoxide (KOtBu) is often used to deprotonate thiols and activate aryl halides .
- Solvent compatibility : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (e.g., silica gel) is critical for isolating the product, which may exist as a viscous oil requiring careful solvent removal .
- Yield optimization : Reaction time (12–24 hours) and temperature (room temperature to 60°C) must balance steric hindrance from the bromine substituent and reactivity .
Advanced Synthesis: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Yield improvements require:
- Precursor activation : Using electron-deficient aryl halides (e.g., 2-bromoiodobenzene) accelerates oxidative addition in coupling reactions .
- Catalyst-free systems : Evidence suggests that visible-light-promoted reactions reduce side products by avoiding transition-metal contamination .
- Stepwise bromination : Introducing bromine post-synthesis (e.g., via NBS in DCM) can bypass steric challenges during direct coupling, as demonstrated in cyclopropyl thioether bromination (62% yield) .
Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.1–7.5 ppm), with distinct methyl group signals from the p-tolyl moiety (δ ~2.3 ppm). Bromine’s deshielding effect shifts adjacent carbon resonances .
- HRMS : Exact mass analysis (e.g., [M]+ calcd for C₁₃H₁₁BrS: 276.9765) confirms molecular composition .
- 19F NMR (if applicable) : Not directly used here but critical for fluorinated analogs .
Advanced Characterization: How do DFT calculations complement experimental data in elucidating electronic properties?
Answer:
Density Functional Theory (DFT) predicts:
- Electron density distribution : The bromine atom withdraws electron density, polarizing the sulfur center and enhancing electrophilicity .
- Conformational stability : Calculations can identify preferred dihedral angles between aromatic rings, aiding in crystallography-free structural validation .
- Reactivity hotspots : Frontier molecular orbital analysis (HOMO-LUMO gaps) highlights sites prone to nucleophilic/electrophilic attack .
Data Contradiction: How should researchers address discrepancies in reported synthetic yields for analogs?
Answer:
Conflicting yields (e.g., 63% vs. 86% for similar sulfanes) may arise from:
- Impurity profiles : Side products from incomplete purification (e.g., residual DMSO) can inflate yields .
- Substituent effects : Electron-donating groups (e.g., methoxy) improve yields compared to electron-withdrawing bromine .
- Validation : Cross-check yields via independent methods (e.g., GC-MS integration) and report purity metrics (HPLC/¹H NMR) .
Basic Reactivity: What role does the bromine substituent play in cross-coupling reactions?
Answer:
Bromine serves as:
- Directing group : Ortho-bromine enhances regioselectivity in Ullmann or Buchwald-Hartwig couplings by activating the aryl ring .
- Leaving group : In Pd-catalyzed reactions, bromine can be replaced by nucleophiles (e.g., amines, alkoxides) .
- Steric hindrance : The ortho position may slow reactions, necessitating higher temperatures or microwave assistance .
Advanced Applications: What strategies incorporate this compound into complex frameworks?
Answer:
- Alkyne functionalization : React with propargyl trifluoroborates under gold catalysis to form alkenyl sulfides, enabling bioconjugation .
- Cyclopropane integration : Use palladium-catalyzed ring-opening of cyclopropyl thioethers to access strained intermediates for drug discovery .
- Polymer precursors : Thioether linkages enhance thermal stability in sulfur-containing polymers .
Basic Safety: What precautions are necessary when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential volatility and sulfur odor .
- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure .
- Waste disposal : Halogenated waste containers are required to avoid environmental release .
Advanced Mechanistic Studies: How can kinetic studies elucidate formation pathways?
Answer:
- Quenching experiments : Interrupt reactions at intervals to track intermediate formation (e.g., thiolate anions) via LC-MS .
- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to probe solvent participation in transition states .
- Activation energy calculation : Variable-temperature NMR monitors rate constants for Arrhenius analysis .
Comparative Reactivity: How do steric/electronic effects influence reactivity compared to non-brominated analogs?
Answer:
- Electron withdrawal : Bromine reduces sulfur’s nucleophilicity, slowing SNAr reactions but enhancing oxidative stability .
- Steric blocking : Ortho-bromine hinders access to the sulfur atom, reducing catalytic turnover in cross-couplings versus p-tolyl analogs .
- Substituent tuning : Replacing bromine with methyl groups (as in p-tolyl derivatives) increases electron density, accelerating thioether oxidation to sulfoxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
